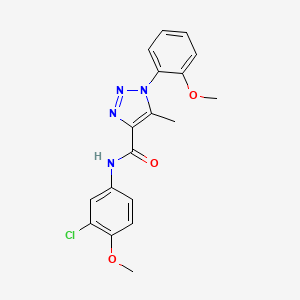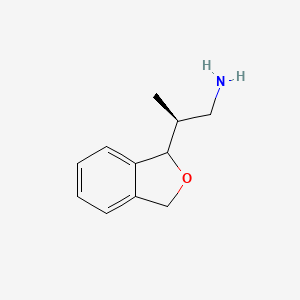
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine, also known as DBF, is a psychoactive compound that is structurally similar to MDMA. It belongs to the class of entactogens, which are known to produce feelings of empathy, emotional openness, and euphoria. DBF is a relatively new compound that has gained significant attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine is not yet fully understood. However, it is believed to act as a serotonin releaser, similar to MDMA. This means that it increases the release of serotonin in the brain, which is responsible for regulating mood, appetite, and sleep. It may also act on other neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine has been shown to produce a range of biochemical and physiological effects in animal models. These include increased locomotor activity, decreased anxiety-like behavior, and increased sociability. It has also been shown to increase the levels of certain neurotrophic factors, which are involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine in lab experiments is its relatively low toxicity compared to other psychoactive compounds. This makes it a safer alternative for studying the effects of entactogens on the brain. However, one limitation is that it has not yet been extensively studied in humans, so its effects in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine. One area of interest is its potential as a treatment for post-traumatic stress disorder (PTSD). Studies have shown that (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine produces a reduction in fear responses in animal models, suggesting that it may be effective in treating PTSD. Another potential direction is its use in the treatment of addiction. Studies have shown that (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine reduces drug-seeking behavior in animal models, suggesting that it may be effective in treating addiction to drugs such as cocaine and methamphetamine. Finally, there is also potential for (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to increase the levels of neurotrophic factors that are involved in the growth and survival of neurons.
Méthodes De Synthèse
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine can be synthesized using a multi-step process that involves the condensation of 2-benzofuran-1-carboxylic acid with 2-amino-1-propanol, followed by the reduction of the resulting imine using sodium borohydride. The final product is obtained through a process of acidification and recrystallization.
Applications De Recherche Scientifique
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine has been the subject of several scientific studies that have explored its potential therapeutic applications. One of the most promising areas of research is its use in the treatment of anxiety and depression. Studies have shown that (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine produces anxiolytic and antidepressant effects in animal models, suggesting that it may be a viable alternative to traditional antidepressant medications.
Propriétés
IUPAC Name |
(2S)-2-(1,3-dihydro-2-benzofuran-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(6-12)11-10-5-3-2-4-9(10)7-13-11/h2-5,8,11H,6-7,12H2,1H3/t8-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAPVDGOIBDBRK-YMNIQAILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1C2=CC=CC=C2CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1C2=CC=CC=C2CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



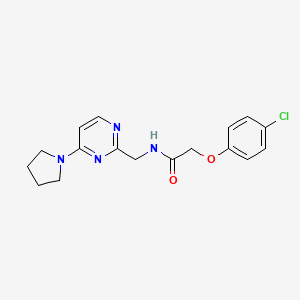
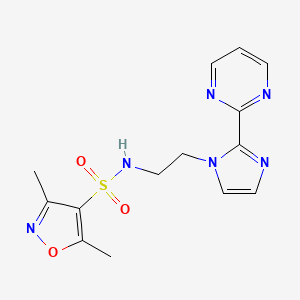
![N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide](/img/structure/B2841976.png)
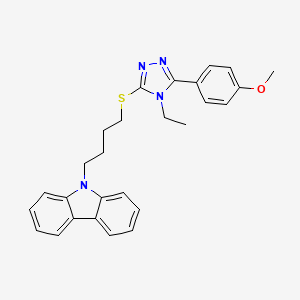

![4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2841980.png)
![2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2841982.png)
![N-(11-Oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide](/img/structure/B2841983.png)
![N-[2-(N,3-Dimethylanilino)ethyl]prop-2-ynamide](/img/structure/B2841986.png)

![2-(2-((4-Chlorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2841992.png)
